molecular formula C24H25FN4O3 B2854817 1-(8-(2-((4-Fluorobenzyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide CAS No. 921554-03-2

1-(8-(2-((4-Fluorobenzyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide

Cat. No.: B2854817
CAS No.: 921554-03-2
M. Wt: 436.487
InChI Key: RKWQADAQBOFIFS-UHFFFAOYSA-N
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Description

This compound features a quinoline core substituted with a 2-((4-fluorobenzyl)amino)-2-oxoethoxy group at the 8-position and a piperidine-4-carboxamide moiety at the 2-position. The piperidine-4-carboxamide moiety contributes to conformational flexibility and hydrogen-bonding capacity, making it a candidate for interactions with enzymes or receptors.

Properties

IUPAC Name

1-[8-[2-[(4-fluorophenyl)methylamino]-2-oxoethoxy]quinolin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN4O3/c25-19-7-4-16(5-8-19)14-27-22(30)15-32-20-3-1-2-17-6-9-21(28-23(17)20)29-12-10-18(11-13-29)24(26)31/h1-9,18H,10-15H2,(H2,26,31)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWQADAQBOFIFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3OCC(=O)NCC4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Modifications in Key Regions

Aromatic Substitutions
  • 1-(8-(2-((2,4-Dimethylphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide () The 4-fluorobenzyl group is replaced with a 2,4-dimethylphenyl moiety. No activity data are provided, but such substitutions often alter pharmacokinetics .
  • (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide () Retains the 4-fluorobenzyl group but introduces a naphthalene-substituted ethyl chain on the piperidine. Impact: Enhanced lipophilicity from the naphthalene group may improve membrane permeability but could reduce solubility.
Heterocyclic Core Modifications
  • N-[4-({[2-azetidin-1-yl-6-(trifluoromethyl)quinazolin-4-yl]amino}methyl)phenyl]-1-(4-fluorobenzyl)piperidine-4-carboxamide () Replaces the quinoline core with a quinazoline scaffold. The trifluoromethyl group adds electron-withdrawing and hydrophobic effects, which may enhance binding affinity .
  • 1-{2-[5-(2-Methoxy-ethoxy)-benzoimidazol-1-yl]-quinolin-8-yl}-piperidin-4-ylamine () Substitutes the carboxamide with an amine and introduces a benzimidazole-methoxyethoxy group. Impact: The amine group reduces hydrogen-bonding capacity, while the methoxyethoxy chain increases solubility. Safety data indicate 100% purity, but biological activity remains unspecified .
Piperidine/Carboxamide Alterations
  • 1-[4-{2-(2-fluoroanilino)-2-oxoethoxy}phenyl]-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide () Replaces piperidine with pyrrolidine and substitutes the quinoline core with a phenyl group. The 4-methoxybenzyl group may improve solubility but reduce blood-brain barrier penetration .
  • HE67: N-[(2-fluorophenyl)methyl]-1-[2-(1-methylpyrrolo[2,3-b]pyridin-3-yl)ethyl]piperidine-4-carboxamide () Incorporates a pyrrolopyridine moiety linked to piperidine via an ethyl chain. Impact: The bicyclic pyrrolopyridine system enables π-π stacking with aromatic residues in target proteins.

Pharmacological and Physicochemical Properties

Compound Key Structural Features Potential Advantages Limitations
Target Compound 4-Fluorobenzyl, quinoline, piperidine-4-carboxamide Balanced lipophilicity, metabolic stability Limited solubility in aqueous media
Analog 2,4-Dimethylphenyl substitution Enhanced steric protection Reduced target affinity
Compound Naphthalene substitution Improved membrane permeability Poor aqueous solubility
Quinazoline Derivative Quinazoline core, trifluoromethyl High target selectivity Synthetic complexity
Pyrrolidine Analog Pyrrolidine, 4-methoxybenzyl Reduced off-target effects Lower conformational flexibility

Q & A

Q. What are the key synthetic pathways for synthesizing 1-(8-(2-((4-Fluorobenzyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide, and what critical reaction conditions must be controlled to ensure high yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Quinoline Core Functionalization : Introduction of the 8-hydroxyquinoline intermediate via nucleophilic substitution or coupling reactions.
  • Piperidine-Carboxamide Integration : Amide bond formation between the piperidine-4-carboxamide and quinoline moiety under coupling agents like EDCI/HOBt .
  • Fluorobenzylamino-Oxoethoxy Linkage : Reaction of 4-fluorobenzylamine with a carbonyl-activated ethoxy intermediate (e.g., using chloroacetyl chloride) .

Q. Critical Conditions :

  • Temperature Control : Maintain 0–5°C during sensitive steps (e.g., acylation) to prevent side reactions.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity for coupling steps .
  • Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization to isolate the final product .

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming its identity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of the fluorobenzyl group (δ ~7.2–7.4 ppm for aromatic protons, J = 8.6 Hz for F-coupled splitting) and piperidine-carboxamide signals (δ ~3.0–3.5 ppm for piperidine protons) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% by area normalization) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₂₈H₂₈FN₄O₃: 487.2094) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies (e.g., varying IC₅₀ values in kinase assays)?

Methodological Answer:

  • Assay Standardization : Compare experimental conditions (e.g., ATP concentrations, incubation times) across studies. For example, kinase inhibition assays may yield divergent results if ATP levels are not equilibrated .
  • Structural Variants Analysis : Investigate whether impurities (e.g., unreacted intermediates) or stereochemical differences (e.g., cis/trans amide conformers) influence activity .
  • Computational Modeling : Perform molecular docking to assess binding mode consistency across reported targets (e.g., EGFR vs. PI3K kinases) .

Q. What strategies can optimize the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) while maintaining its biological efficacy?

Methodological Answer:

  • Prodrug Modifications : Introduce hydrolyzable groups (e.g., ester linkages) to the carboxamide or ethoxy moiety to enhance solubility .
  • Metabolic Stability Screening : Use liver microsome assays (human/rat) to identify vulnerable sites (e.g., piperidine N-dealkylation). Fluorine substitution on the benzyl group may reduce oxidative metabolism .
  • Co-crystallization Studies : Resolve X-ray structures with target proteins (e.g., kinases) to guide rational modifications improving binding affinity without increasing logP .

Q. How does the 4-fluorobenzyl group influence the compound’s electronic properties and target binding, and what experimental approaches validate these effects?

Methodological Answer:

  • Electronic Effects : The fluorine atom’s electronegativity increases the benzyl group’s electron-withdrawing nature, polarizing the adjacent amide bond and enhancing hydrogen-bonding with target proteins (e.g., kinase ATP pockets) .
  • Validation Methods :
    • Structure-Activity Relationship (SAR) : Compare activity of fluorobenzyl vs. non-fluorinated analogs (e.g., chloro- or methyl-substituted derivatives) .
    • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to correlate fluorine’s impact on ΔG and ΔH .

Q. What methodologies are recommended for analyzing the compound’s stability under physiological conditions (e.g., pH, temperature)?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via HPLC-MS to identify labile sites (e.g., ethoxy linker hydrolysis) .
  • Long-Term Stability : Store the compound at 4°C (dry) vs. −20°C (solution in DMSO) and assess purity monthly .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action when preliminary data suggests off-target effects?

Methodological Answer:

  • Chemical Proteomics : Use affinity chromatography with immobilized compound to pull down interacting proteins from cell lysates, followed by LC-MS/MS identification .
  • CRISPR-Cas9 Knockout Screens : Validate target relevance by assessing resistance in cells lacking putative targets (e.g., kinase knockout models) .

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